2-(4-Fluorophenyl)-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Fluorophenyl)-2-phenylacetic acid is a compound that features a fluorine atom attached to a phenyl ring, which is known for imparting unique properties to organofluorine compounds. These properties are highly sought after in various fields such as agrochemistry, biotechnology, and pharmacology. The presence of the fluorine atom can significantly influence the reactivity, biological activity, and toxicity of the compound, making the control of positional isomers crucial in pharmaceutical applications .
Synthesis Analysis
The synthesis of related fluorophenylacetic acid derivatives often involves complex pathways to ensure the selectivity of fluorination. For instance, the practical synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for the calcium antagonist Mibefradil, starts from 4-fluorophenylacetic acid and involves asymmetric hydrogenation with high enantiomeric excess . Another example is the synthesis of 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, which is derived from a bromophenyl precursor and involves ammonium acetate in glacial acetic acid .
Molecular Structure Analysis
The molecular structure of compounds containing the 4-fluorophenyl moiety has been characterized using various analytical techniques. For example, the crystal structure of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit-cell parameters .
Chemical Reactions Analysis
The reactivity of 2-(4-fluorophenyl)-2-phenylacetic acid derivatives can be manipulated through various chemical reactions. For instance, the synthesis of a potent BACE1 inhibitor involved a Friedel-Crafts reaction followed by DMSO mediated α-oxidation and aminohydantoin formation . Additionally, the synthesis of 2-fluoro-2-phenylalkanoic acids from β-fluoro-β-phenyl alcohols demonstrates the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-fluorophenyl)-2-phenylacetic acid derivatives are influenced by the fluorine atom. Chromatographic selectivity studies have shown that the choice of organic modifier is crucial for achieving acceptable separation of positional isomers, with thermodynamic analysis indicating that the separation process can be enthalpy or entropy-driven . Furthermore, the use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent has been explored, with fluorine NMR spectroscopy being used to distinguish enantiomers of alcohols and to determine the configuration of substituted-phenyl secondary alcohols .
Scientific Research Applications
Reactivity and Spectral Analysis
A comparative DFT study on halogen-substituted phenylacetic acids, including 2-(4-Fluorophenyl)-2-phenylacetic acid, highlighted their reactivity, acidity, and vibrational spectra. The study provided insights into the structural properties, reactivity descriptors, and vibrational spectra, comparing theoretical predictions with experimental data for related molecules (Srivastava et al., 2015).
Synthetic Applications
Research into the synthesis of key pharmaceutical intermediates has utilized 2-(4-Fluorophenyl)-2-phenylacetic acid derivatives. For example, the compound has been used in the synthesis of 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, a key intermediate for atorvastatin calcium, demonstrating the compound's utility in creating statins (Zhang Yi-fan, 2010).
Antimicrobial Activity
Derivatives of 4-aminophenylacetic acid, synthesized from phenylacetic acid, showed promising antimicrobial activities. This research opens up potential applications in developing new antimicrobial agents from phenylacetic acid derivatives (Bedair et al., 2006).
Magnetic Properties and Crystal Structure
The structural and magnetic properties of compounds derived from fluoro-substituted phenylacetates have been explored. These studies shed light on how substituent effects influence the magnetic behaviors and structural parameters, contributing to the development of materials with specific magnetic properties (Liu et al., 2017).
Biotransformation and Metabolic Engineering
Research has shown the capability of marine fungi to transform phenylacetonitrile to 2-hydroxyphenylacetic acid, demonstrating the potential for biotechnological applications in producing phenylacetic acids. This approach offers an efficient and environmentally friendly method for the production of valuable chemical compounds (Oliveira et al., 2013).
Influenza A Virus Neuraminidase Inhibition
Hydrophobic phenylacetic acid derivatives have been synthesized and evaluated for their ability to inhibit neuraminidase of the influenza A virus. These compounds, with modifications at specific positions, showed potent inhibitory activity, highlighting the potential of phenylacetic acid derivatives in antiviral drug development (Lv & Shi, 2022).
properties
IUPAC Name |
2-(4-fluorophenyl)-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-12-8-6-11(7-9-12)13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCHPRKLZKXQHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395060 |
Source
|
Record name | 2-(4-Fluorophenyl)-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-phenylacetic acid | |
CAS RN |
723-69-3 |
Source
|
Record name | 2-(4-Fluorophenyl)-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.